N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide
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Overview
Description
N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide: is a complex organic compound that belongs to the class of nitroazoles. Nitroazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a triazole ring through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide typically involves the nitration of azoles. The nitration reaction is a common method for introducing nitro groups into aromatic compounds. This process can be carried out using various nitrating agents such as nitric acid, sulfuric-nitric acid mixtures, acetylnitrate, and nitrogen dioxide . The reaction conditions, including temperature and acidity, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 4,5-Dihydro-1H-pyrazole derivatives
- Benzimidazoles
Uniqueness
N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide: stands out due to its unique combination of a nitro group, furan ring, and triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other nitroazoles, it offers a different reactivity profile and potential for functionalization, which can be advantageous in the synthesis of novel compounds .
Properties
CAS No. |
10187-79-8 |
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Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.2 g/mol |
IUPAC Name |
N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H9N5O4/c1-5(15)10-9-11-8(12-13(9)2)6-3-4-7(18-6)14(16)17/h3-4H,1-2H3,(H,10,11,12,15) |
InChI Key |
VSMVDSLPLUCSKC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
10187-79-8 | |
Synonyms |
N-[1-Methyl-3-(5-nitro-2-furyl)-1H-1,2,4-triazol-5-yl]acetamide |
Origin of Product |
United States |
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